N-(4-(4-ethylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(4-(4-ethylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethylphenylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling with Benzo[b][1,4]dioxine: The thiazole derivative is then coupled with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
N-(4-(4-ethylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
N-(4-(4-ethylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating infections and cancer.
Mechanism of Action
The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. In cancer cells, the compound may interfere with cell division and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
N-(4-(4-ethylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substituents, which can affect its potency and selectivity.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal activity, this compound has a different substitution pattern on the thiazole ring, leading to variations in its biological effects.
2-(4-Phenylthiazol-2-yl)acetamide: This compound is used in the synthesis of various pharmaceuticals and has shown potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C20H18N2O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-2-13-7-9-14(10-8-13)15-12-26-20(21-15)22-19(23)18-11-24-16-5-3-4-6-17(16)25-18/h3-10,12,18H,2,11H2,1H3,(H,21,22,23) |
InChI Key |
GFGPQIUIOLNPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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